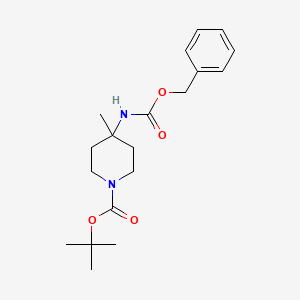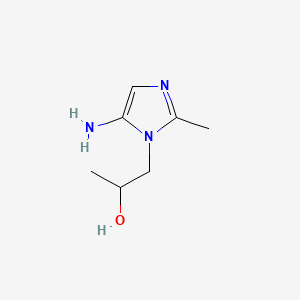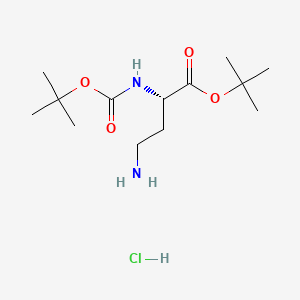
3-(3-Aminophenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-Aminophenyl)phenol” is an organic compound with the molecular formula C12H11NO . It is an aromatic amine and a phenol . It is also known as m-Aminophenol .
Synthesis Analysis
The synthesis of “this compound” can be achieved through the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio . This reaction is catalyzed by a Brönsted acidic ionic liquid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring bonded to a hydroxyl group and an amine group . The structure can be characterized using different spectroscopic techniques .
Chemical Reactions Analysis
Phenols, including “this compound”, are highly reactive towards electrophilic aromatic substitution . They can undergo oxidation to yield quinones . The reactivity of phenols is mainly due to the presence of the hydroxyl group .
Physical And Chemical Properties Analysis
Phenols generally have higher boiling points compared to other hydrocarbons with equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenols in water is generally decided by the hydroxyl group .
Scientific Research Applications
Electrochemical Applications
One study focused on the formation and characterization of thin phenolic amine-functional electropolymers on a mild steel substrate. The study aimed to optimize conditions for electro-oxidizing 3-aminophenol to form a continuous thin polymer that could act as a surface pre-treatment on mild steel substrates. This process aimed to increase the surface reactivity and adhesion of organic coatings applied to it. Initial observations indicated that the film formed was continuous and approximately 3 μm in thickness, with potential for increased surface reactivity due to the presence of nitrogen in the free amine state or hydrogen-bonded amine, alongside the carbon in a C-O-C polyoxide state (Harun, Lyon, & Marsh, 2005).
Synthetic Chemistry and Catalysis
Another area of research involves the practical, wastewater-free synthesis of m-aminophenol (a derivative of 3-(3-Aminophenyl)phenol) and 3-(dibutylamino)phenol. These compounds are important organic chemical and pharmaceutical intermediates widely used in the pesticide, medicinal, printing, and dyeing industries. The study presented a novel synthesis route that avoids the generation of large quantities of waste acid, alkali, and iron mud, typical of traditional processes. This method represents a significant advancement in the sustainable production of m-aminophenol and its derivatives (Mao et al., 2020).
Biological Evaluation and DNA Interaction Studies
Research on 4-aminophenol derivatives, which are structurally similar to this compound, demonstrated broad-spectrum antimicrobial and antidiabetic activities. These compounds were synthesized and characterized, showing significant inhibition of amylase and glucosidase in a concentration-dependent manner. Furthermore, DNA interaction studies suggested the potential of these synthetic compounds as anticancer agents, highlighting the role of synthetic chemistry in developing novel therapeutic agents (Rafique et al., 2022).
Pharmacological Review of Phenolic Compounds
A pharmacological review of Chlorogenic Acid (CGA), a phenolic acid similar to this compound, detailed its various biological and therapeutic roles. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and other activities. This review underscores the significant potential of phenolic compounds in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity, further supporting the importance of research into phenolic structures like this compound (Naveed et al., 2018).
Mechanism of Action
Target of Action
3-(3-Aminophenyl)phenol is an organic compound with the formula C6H4(NH2)(OH). It is an aromatic amine and a phenol . It is primarily used as an intermediate in the synthesis of various compounds, including dyes and pharmaceuticals . .
Mode of Action
These interactions could potentially influence the function of proteins or other biomolecules, leading to changes in cellular processes .
Biochemical Pathways
This compound is likely involved in the phenylpropanoid biosynthetic pathway, which is activated under various stress conditions, leading to the accumulation of various phenolic compounds . These compounds have the potential to scavenge harmful reactive oxygen species, providing a defense mechanism for the organism .
Result of Action
Given its role as an intermediate in the synthesis of various compounds, its primary effects are likely to be observed following its conversion to these other compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect its stability and reactivity. Additionally, the biological environment within an organism (e.g., the presence of specific enzymes, pH conditions) can also influence its action and efficacy .
Safety and Hazards
Future Directions
Phenols, including “3-(3-Aminophenyl)phenol”, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . Future research could focus on developing more efficient and environmentally friendly methods for the synthesis of phenols and exploring their potential applications in various industries .
properties
IUPAC Name |
3-(3-aminophenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,14H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTXLAFWQOHRMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654207 |
Source


|
| Record name | 3'-Amino[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
779341-19-4 |
Source


|
| Record name | 3'-Amino[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

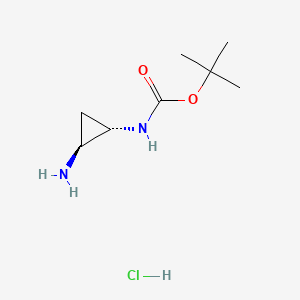

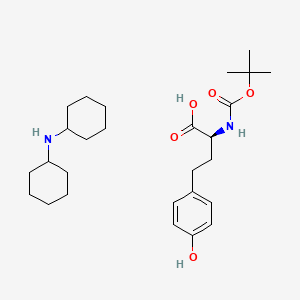


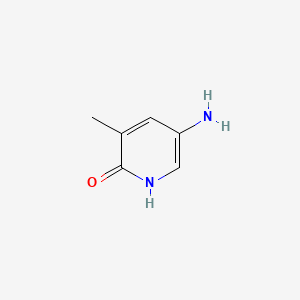

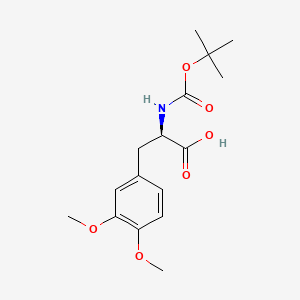
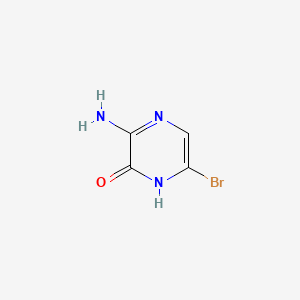
![Furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B581911.png)
